molecular formula C25H22N6O4 B2885422 N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide CAS No. 1207013-08-8

N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide

Cat. No.: B2885422
CAS No.: 1207013-08-8
M. Wt: 470.489
InChI Key: GMIOSZCGKDTLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified as F832-0518 in screening libraries , features a complex heterocyclic core combining pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine with a 4-methoxyphenyl substituent at position 7. The propanamide side chain is further functionalized with a 1,3-benzodioxol-5-ylmethyl group. Its synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous compounds .

Properties

CAS No.

1207013-08-8

Molecular Formula

C25H22N6O4

Molecular Weight

470.489

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C25H22N6O4/c1-33-18-5-3-17(4-6-18)19-13-20-25-28-27-23(30(25)10-11-31(20)29-19)8-9-24(32)26-14-16-2-7-21-22(12-16)35-15-34-21/h2-7,10-13H,8-9,14-15H2,1H3,(H,26,32)

InChI Key

GMIOSZCGKDTLFJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC6=C(C=C5)OCO6

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its fused pyrazolo-triazolo-pyrazine core and substituent diversity. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound (F832-0518) Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 4-Methoxyphenyl, 1,3-benzodioxol-5-ylmethyl Screening candidate (unspecified)
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-... Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl, cyclopentylpropanamide Not specified (structural analogue)
5-(4-Methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazole-thiol Antifungal (predicted via docking)
Pyrazolo[5,1-c][1,2,4]triazines Pyrazolo-triazine Azolyl, enamine-derived groups Synthetic intermediates
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole 4-Methoxyphenyl, pyrazole Antifungal (14-α-demethylase inhibition)

Key Observations

Core Heterocycles :

  • The pyrazolo-triazolo-pyrazine core in F832-0518 is distinct from pyrazolo-pyrimidines (e.g., ) and triazolo-thiadiazoles (e.g., ). Its fused triazolo-pyrazine system may enhance π-π stacking interactions in biological targets.
  • Compounds with pyrrolo-thiazolo-pyrimidine cores () share the methoxyphenyl group but differ in ring fusion, which impacts conformational flexibility.

Substituent Effects: The 4-methoxyphenyl group is a recurring motif in antifungal agents (e.g., ), suggesting F832-0518 may target similar pathways (e.g., lanosterol 14-α-demethylase).

Synthetic Pathways :

  • F832-0518’s synthesis likely parallels methods for pyrazolo-triazines (e.g., diazonium salt coupling ) and triazolo-thiadiazoles (e.g., heterocyclization with diethyl oxalate ).
  • The absence of direct synthetic data for F832-0518 necessitates extrapolation from analogous reactions, such as cyclization of pyrazole precursors () or hydrazide-thiocarbamide intermediates ().

Biological Potential: While F832-0518’s activity is unspecified, structurally similar compounds (e.g., ) show antifungal promise via enzyme inhibition. The benzodioxol group may confer neuroactivity, but this remains speculative without direct evidence.

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step heterocyclic assembly. Critical steps include:

  • Core Formation : Condensation of pyrazole and triazole precursors using sodium hydride in toluene (for methoxyphenyl group introduction) .
  • Thiolate Intermediate : Reaction of 3-(ethylthio)-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-4-amine with potassium hydroxide and carbon disulfide in propane-2-ol to form a thiolate intermediate .
  • Alkylation : S-alkylation with haloalkanes (e.g., CnH2n+1Br) to introduce substituents on the triazolo-pyrazine core .
  • Final Coupling : Amide bond formation between the benzodioxole-methylamine and the activated carboxylic acid derivative of the core . Key Conditions : Temperature control (0–60°C), solvent selection (toluene, propane-2-ol), and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and regiochemistry (e.g., pyrazole C-H coupling constants at δ 6.20 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving ambiguous stereochemistry in polycyclic cores (if crystalline derivatives are obtainable) .

Q. How is molecular docking utilized to predict biological targets?

  • Target Selection : Prioritize enzymes with known relevance to the compound’s scaffold (e.g., lanosterol 14α-demethylase for antifungal activity) .
  • Software Tools : Use Discovery Studio or AutoDock with PDB structures (e.g., 3LD6 for lanosterol demethylase) .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, optimize alkylation efficiency using response surface methodology .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in S-alkylation steps .
  • Catalysis : Explore phase-transfer catalysts for biphasic reactions involving thiolate intermediates . Example : A 15% yield increase was achieved by switching from methanol to DMF in triazolo-thiadiazole synthesis .

Q. How should contradictory bioactivity data across assays be addressed?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., adenosine receptor subtypes in A₃ antagonist studies) .
  • Meta-Analysis : Compare data across structural analogs (Table 1) to identify substituent-dependent trends .

Table 1 : Substituent Effects on A₃ Adenosine Receptor Binding

Substituent (R)Binding Affinity (hA₃, nM)Selectivity (hA₁/hA₃)
-H0.163713
-SO₃H>1000<1

Q. What strategies elucidate structure-activity relationships (SAR) for the triazolo-pyrazine core?

  • Analog Synthesis : Systematically vary substituents (e.g., alkylthio chains, methoxyphenyl groups) and assess bioactivity .
  • Computational SAR : Use QSAR models to correlate electronic parameters (HOMO/LUMO, logP) with antifungal or kinase-inhibitory activity .
  • Crystallography : Resolve ligand-enzyme complexes (e.g., with lanosterol demethylase) to identify critical binding interactions .

Methodological Notes

  • Data Contradiction Analysis : Use hierarchical clustering of bioactivity data to distinguish assay-specific artifacts from true structure-activity trends .
  • Yield Optimization : Track byproducts via LC-MS to identify competing pathways (e.g., over-alkylation or hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.